Purpald

Catalog No.
S607993
CAS No.
1750-12-5
M.F
C2H6N6S
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purpald

CAS Number

1750-12-5

Product Name

Purpald

IUPAC Name

4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C2H6N6S

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9)

InChI Key

RDIMQHBOTMWMJA-UHFFFAOYSA-N

SMILES

C1(=S)NN=C(N1N)NN

Synonyms

4-amino-5-hydrazino-1,2,4-triazole-3-thiol, 4-amino-5-hydrazino-3-mercapto-1,2,4-triazole, AHMT, Purpald

Canonical SMILES

C1(=S)NN=C(N1N)NN

Isomeric SMILES

C1(=NN=C(N1N)S)NN

DNA Staining:

  • Purpald® binds specifically to the minor groove of double-stranded DNA, making it a valuable tool for visualizing and quantifying cellular DNA content.
  • This property allows researchers to:
    • Identify and count nuclei in cells: Purpald® specifically stains the nucleus, the cell's central compartment housing the DNA. This enables researchers to count the number of cells in a sample and assess cell viability.
    • Visualize DNA in various biological samples: Purpald® can be used to stain DNA in tissues, chromosomes, and isolated nuclei, facilitating the study of their structure and organization.

Cell Cycle Analysis:

  • Purpald® can be employed to differentiate between various stages of the cell cycle, the process by which a cell grows and divides.
  • During the cell cycle, DNA replication occurs, leading to an increase in DNA content. Purpald® fluorescence intensity correlates with DNA content, allowing researchers to distinguish between:
    • G0/G1 phase: Cells with low DNA content (one copy of each chromosome).
    • S phase: Cells undergoing DNA replication (increasing DNA content).
    • G2/M phase: Cells with high DNA content (two copies of each chromosome) undergoing mitosis (cell division).

Apoptosis Detection:

  • Apoptosis, also known as programmed cell death, is a crucial process for maintaining tissue homeostasis. Purpald® can be used to detect apoptotic cells in conjunction with other techniques.
  • During apoptosis, cellular DNA fragmentation occurs. While Purpald® cannot directly identify fragmented DNA, it can be used alongside assays that detect DNA strand breaks, aiding in the identification of apoptotic cells.

Purpald, scientifically known as 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, is a chemical reagent primarily utilized for the detection of aldehydes, particularly formaldehyde. It is characterized by its ability to form a distinct purple-colored complex when it reacts with aldehydes under alkaline conditions. This colorimetric reaction is significant in various analytical chemistry applications, including environmental monitoring and food safety assessments .

Please Note:

  • Due to the limited commercially available information on Purpald®, some sections of this analysis, such as physical and chemical properties and safety and hazards, lack specific data.
  • Further research through scientific databases or contacting the supplier might be necessary to obtain this information.
. One common synthesis route includes:

  • Starting Materials: 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole can be synthesized from appropriate precursors.
  • Reagents: The synthesis often involves the use of reagents such as hydrazine and mercapto compounds under controlled conditions to yield Purpald.
  • Purification: The final product is purified through crystallization or chromatography to obtain a high-purity reagent suitable for analytical applications .

While Purpald itself is not biologically active in the sense of having therapeutic effects, its role as a reagent in biochemical assays is critical. It aids in quantifying formaldehyde levels in biological samples, which can be important for understanding its toxicological impacts and metabolic pathways. The sensitivity of Purpald makes it a valuable tool in studies related to environmental health and safety .

Purpald finds extensive applications across various fields:

  • Environmental Analysis: Used for detecting formaldehyde levels in air and water samples.
  • Food Safety: Employed in testing food products for formaldehyde contamination.
  • Clinical Diagnostics: Utilized in assays measuring formaldehyde concentrations in biological fluids.
  • Research: Commonly used in carbohydrate structural chemistry to analyze aldehyde derivatives .

Several compounds exhibit similar properties or applications to Purpald. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Aspects
Chromotropic AcidUsed for aldehyde detection under acidic conditionsRequires heating; less sensitive than Purpald
AcetylacetoneForms colored products with aldehydesProduces yellow color; less specific
2,4-DinitrophenylhydrazineForms hydrazones with carbonyl compoundsPrimarily used for carbonyl detection; less versatile
4-HydroxybenzhydrazineSimilar reactivity with carbonylsOften used in organic synthesis

Uniqueness of Purpald

Purpald stands out due to its high sensitivity and specificity for formaldehyde detection under mild conditions (alkaline pH at room temperature), making it more advantageous compared to other reagents that require harsh conditions or longer reaction times .

The development of Purpald as an analytical reagent represents a significant advancement in aldehyde detection methodologies. The pioneering work on Purpald's use as a colorimetric reagent for aldehydes was conducted by Dickinson and Jacobsen in 1970. Their research established Purpald as an exceedingly specific and sensitive reagent capable of detecting aldehyde concentrations as low as 10⁻⁴ M. This discovery provided analytical chemists with an alternative to previously established methods like the chromotropic acid and acetylacetone assays, which had notable limitations including harsh reaction conditions and lower specificity.

Since this seminal work, Purpald has undergone considerable refinement in its applications. The 1990s saw significant developments in adapting the Purpald assay for microplate formats, enabling high-throughput screening applications and enhancing its sensitivity to detect formaldehyde quantities as small as 1 nmol. This evolution has positioned Purpald as a staple reagent in analytical laboratories working with aldehyde-containing compounds or aldehyde-producing reactions.

Nomenclature and Structural Classification in Heterocyclic Chemistry

Chemical Identity and Structural Features

Purpald belongs to the class of triazole heterocycles, specifically identified as 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole or 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol. This heterocyclic compound contains a five-membered ring with three nitrogen atoms, along with amino, hydrazino, and mercapto functional groups that contribute to its unique reactivity profile.

Table 1. Physical and Chemical Properties of Purpald

PropertyValue
Chemical Name4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
Alternative Name4-Amino-5-hydrazino-4H-1,2,4-triazole-3-thiol
CAS Number1750-12-5
Molecular FormulaC₂H₆N₆S
Formula Weight146.17
AppearanceWhite powder
Melting Point230-231°C (decomposition)
StructureFive-membered triazole ring with -NH₂, -NHNH₂, and -SH groups

The structure of Purpald features several reactive functional groups that enable its specific reaction with aldehydes. The hydrazino group (-NHNH₂) is particularly important for the nucleophilic attack on the aldehyde carbonyl carbon, initiating the formation of the colored complex that makes Purpald valuable as an analytical reagent.

Tautomeric Forms

Research into Purpald's structural chemistry has revealed that it can exist in multiple tautomeric forms, contributing to its complex chemical behavior. These tautomeric variations involve the interconversion between the thiol (-SH) and thione (=S) forms, as well as the migration of hydrogen atoms within the heterocyclic ring system. This tautomerism influences the compound's reactivity and plays a role in its interactions with aldehydes.

Overview of Purpald's Role in Modern Chemical Methodologies

Purpald has established itself as a versatile reagent across multiple disciplines, with applications spanning environmental analysis, biochemistry, pharmaceutical science, and materials chemistry.

Analytical Applications

The primary application of Purpald remains the detection and quantification of aldehydes. The Purpald assay provides several advantages over alternative methods:

  • Room temperature reaction conditions: Unlike the chromotropic acid method which requires heating under strongly acidic conditions, Purpald reacts with aldehydes at room temperature under alkaline conditions.

  • Superior sensitivity: The Purpald assay demonstrates higher sensitivity compared to other colorimetric methods, with detection limits reaching as low as 1 nmol of formaldehyde.

  • Visual detection: The distinctive purple-to-magenta color produced makes it suitable for both instrumental and visual detection methods.

  • Compatibility with periodate oxidation: Researchers have found that low levels of periodate, commonly used to oxidize terminal vicinal diols to yield formaldehyde, are compatible with color development in the Purpald assay.

Enzymatic Analysis Systems

Purpald has been integrated into enzymatic detection systems for various biomolecules. Literature reports its use in conjunction with enzymatic systems for the colorimetric detection of:

  • Creatinine in biological samples
  • Free fatty acids in various matrices
  • Uric acid in clinical specimens
  • Triglycerides in biological samples
  • Polysaccharides containing glycol moieties

Environmental and Industrial Applications

In environmental and industrial settings, Purpald serves as an important analytical tool for:

  • Detection of formaldehyde in air samples
  • Quality control in vaccine production
  • Analysis of urea/formaldehyde resins in industrial products
  • Monitoring formaldehyde in plastic products
  • Detection of acetaldehyde on the surface of spoiling fruit

Corrosion Inhibition

Beyond its analytical applications, recent research has explored Purpald's potential as a corrosion inhibitor. Studies have demonstrated that it can achieve inhibition efficiency of up to 94.7% at concentrations of 10⁻² M, highlighting its potential value in materials protection applications.

Scope and Limitations of Purpald Research in Current Literature

While Purpald exhibits remarkable utility, current research has identified both strengths and limitations that define its scope of application.

Strengths and Advantages

  • Specificity: Purpald demonstrates high specificity for aldehydes, particularly formaldehyde and other small aldehydes. The reaction involves nucleophilic attack by the aldehyde carbonyl group on the hydrazine moiety of Purpald, forming a complex that produces the characteristic purple color upon oxidation.

  • Sensitivity: The assay can detect formaldehyde concentrations as low as 1 nmol, making it suitable for trace analysis applications.

  • Reaction conditions: The reaction proceeds at room temperature under alkaline conditions, avoiding the harsh conditions required by other methods.

  • Adaptability: The Purpald assay has been successfully adapted for various formats including test tube procedures, microplate formats, and automated analysis systems.

Limitations and Challenges

  • Diminishing response with aldehyde chain length: Research has shown that the color yield from Purpald decreases as the carbon chain of the aldehyde lengthens. Relative to formaldehyde, colors obtained from glycoaldehyde, glyceraldehyde, and threose are only 40%, 17%, and 7%, respectively.

  • Potential false positives: Some compounds such as dioxane, 1,4-butanediol, and diethylamine have been reported to produce false positive results in the Purpald test.

  • Stability issues: Purpald has shown stability challenges during storage, with reports indicating degradation to a brown sticky mass over time, which may limit its shelf life and reliability in analytical applications.

  • Processing requirements: While less demanding than some alternative methods, the Purpald assay still requires a multi-step procedure involving the addition of an alkaline solution followed by an oxidizing agent to develop the characteristic color.

Table 2. Comparison of Aldehyde Detection Methods

MethodWorking ConditionsSensitivityColor ProducedAdvantagesLimitations
PurpaldAlkaline, room temperatureHigh (up to 10⁻⁴ M)Purple-magentaRoom temperature reaction, high specificityDiminishing response with longer aldehydes
Chromotropic AcidStrongly acidic, heating requiredModeratePurpleEstablished methodRequires heating under strongly acidic conditions
AcetylacetoneMild conditionsLower than PurpaldYellowSimple procedureLess specific and sensitive
Nash ReagentSpecific reaction conditionsModerateYellowUsed for formaldehydeDifferent reaction conditions required
MBTHMild conditionsModerateColored complexAlternative detection methodDifferent sensitivity and specificity profiles

Key Research Questions and Hypotheses Guiding Purpald Studies

Current and future research on Purpald is oriented around several key questions and hypotheses that aim to expand its applications and overcome existing limitations.

Structural Optimization

Researchers are investigating structural modifications to the basic Purpald scaffold to enhance its properties:

  • How can the molecular structure of Purpald be modified to improve its stability during storage while maintaining its reactivity toward aldehydes?

  • Can strategic substitutions on the triazole ring enhance selectivity for specific aldehydes, potentially enabling differentiation between closely related aldehyde species?

Mechanism Elucidation

Despite its widespread use, aspects of Purpald's reaction mechanism remain under investigation:

  • What are the precise intermediates formed during the reaction between Purpald and aldehydes, and how do these contribute to the observed color development?

  • How does the oxidation step in the Purpald assay influence the formation of the colored product, and can this be optimized for enhanced sensitivity?

Expanded Applications

Current research is exploring novel applications for Purpald beyond traditional aldehyde detection:

  • How can the Purpald reaction be integrated into more sophisticated analytical systems, such as biosensors or point-of-care diagnostic devices?

  • What potential exists for Purpald as a component in chemosensors for environmental monitoring or food safety applications?

  • Can the corrosion inhibition properties of Purpald be exploited for practical applications in materials protection, and what structural features contribute to this activity?

Integration with Enzymatic Systems

Building on established uses with enzymatic detection systems:

  • What new enzymatic detection systems could benefit from incorporation of the Purpald reaction as a detection method?

  • How can the Purpald reaction be optimized for compatibility with a broader range of enzymatic reactions and biological matrices?

Synthetic Methodology Development

Improving the synthesis of Purpald itself remains an active area of investigation:

  • Can the synthesis of Purpald be optimized to improve yields, reduce reaction times, and minimize the formation of impurities?

  • What alternative synthetic routes might provide access to Purpald and its derivatives with improved efficiency and environmental sustainability?

XLogP3

-1.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (11.63%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1750-12-5

Wikipedia

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole

General Manufacturing Information

3H-1,2,4-Triazole-3-thione, 4-amino-5-hydrazinyl-2,4-dihydro-: ACTIVE

Dates

Modify: 2023-09-14

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